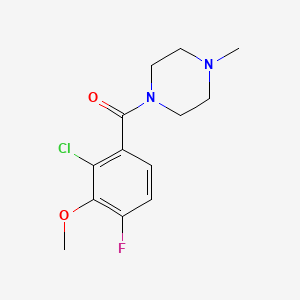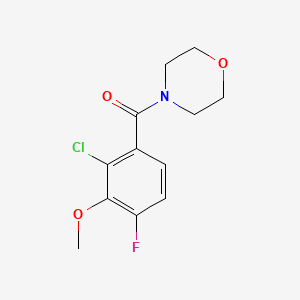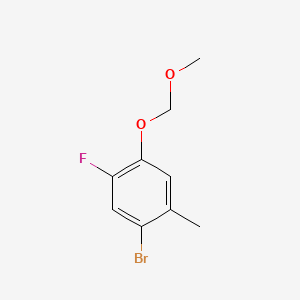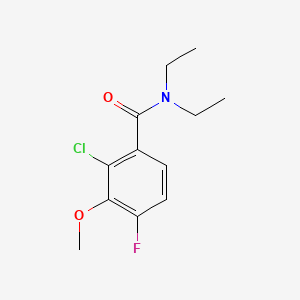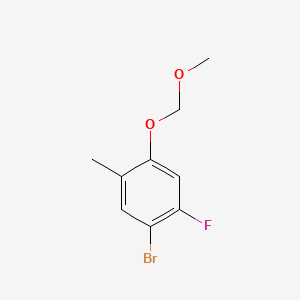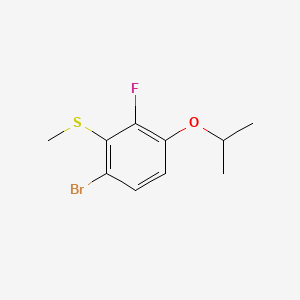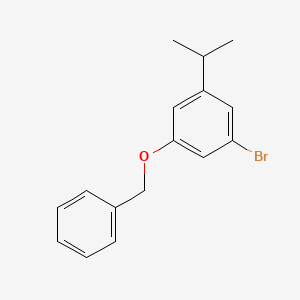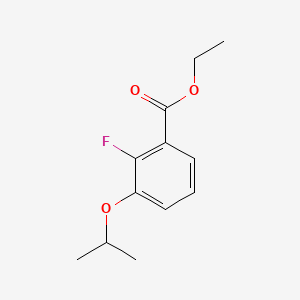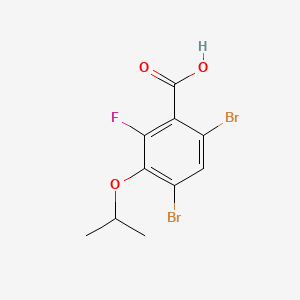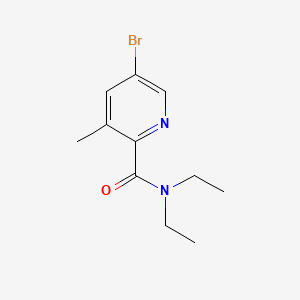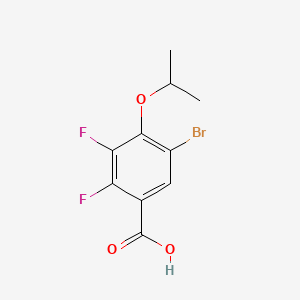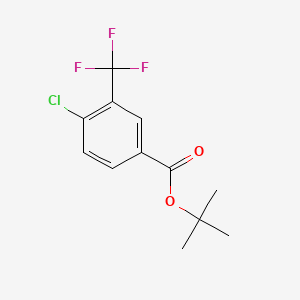
tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate” is a chemical compound that has gained attention in recent years due to its unique physical and chemical properties. It is part of a class of compounds that contain a trifluoromethyl (TFM, -CF3) group, which are found in many FDA-approved drugs .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of tert-butyl alcohol with hydrogen chloride . In the laboratory, concentrated hydrochloric acid is used. The conversion entails an SN1 reaction . Another synthesis method involves the reaction of aniline in methylene chloride with 4-chloro-3-(trifluoromethyl) phenyl isocyanate .Molecular Structure Analysis
The molecular formula of “this compound” is C12H13ClF3NO2 . The compound contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The compound undergoes a range of reactions. For instance, it can be chlorinated successfully using PCl3, allowing access to both aromatic acid chlorides and aliphatic acid chlorides in good yields . The reaction features simple conditions and a wide substrate scope .Wissenschaftliche Forschungsanwendungen
Synthesis of Salicylanilide Esters
“tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate” can be used in the synthesis of salicylanilide esters, which are important intermediates in the production of various pharmaceuticals. The process typically involves a coupling reaction using N,N′-dicyclohexylcarbodiimide in dry N,N-dimethylformamide .
Ultra Trace Analysis
This compound may serve as an internal standard in the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method, which is crucial for environmental monitoring and pharmaceutical quality control .
Drug Potency Enhancement
The trifluoromethyl group in this compound could be utilized to enhance drug potency. Molecules with a -CF3 group attached to a tertiary stereogenic center have shown improved potency toward enzyme inhibition due to key hydrogen bonding interactions .
Synthesis of Sorafenib
It could be involved in the synthesis of Sorafenib, a medication used for the treatment of primary kidney cancer. The synthesis process includes reacting an aniline with 4-chloro-3-(trifluoromethyl) phenyl isocyanate .
Analytical and Spectroscopic Applications
The compound’s detailed analytical data, including NMR, HPLC, LC-MS, and UPLC, suggest its use in various spectroscopic methods for research and quality control in pharmaceuticals .
Chlorination Reactions
This ester could be used in chlorination reactions to access aromatic acid chlorides and aliphatic acid chlorides, which are valuable intermediates in organic synthesis .
Safety and Hazards
The safety data sheet for a similar compound, “tert-Butyl acrylate, stabilized”, suggests that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Zukünftige Richtungen
The future directions for “tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate” and similar compounds are promising. Trifluoromethyl group-containing compounds are found in many FDA-approved drugs and exhibit numerous pharmacological activities . It is expected that many novel applications of these compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
tert-butyl 4-chloro-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O2/c1-11(2,3)18-10(17)7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBCPAODXBPNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

